

# A Technical Guide to Methyl 2-amino-5-phenylthiophene-3-carboxylate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |                                                |
|----------------|------------------------------------------------|
| Compound Name: | Methyl 2-amino-5-phenylthiophene-3-carboxylate |
| Cat. No.:      | B182919                                        |

[Get Quote](#)

IUPAC Name: **Methyl 2-amino-5-phenylthiophene-3-carboxylate** CAS Number: 61325-02-8

Molecular Formula: C<sub>12</sub>H<sub>11</sub>NO<sub>2</sub>S

## Introduction

**Methyl 2-amino-5-phenylthiophene-3-carboxylate** is a polysubstituted thiophene derivative. The 2-aminothiophene scaffold is recognized in medicinal chemistry as a "privileged structure" due to its presence in a wide range of biologically active compounds. Thiophene derivatives are integral to materials science, serving as building blocks for dyes, liquid crystals, and organic light-emitting diodes. In drug discovery, this scaffold is known for its lead-likeness and has been incorporated into molecules exhibiting antiprotozoal, antiproliferative, antiviral, antibacterial, and antifungal properties. This document provides a technical overview of its chemical properties, a detailed synthesis protocol, and its context within scientific research.

## Chemical and Physical Properties

The fundamental properties of **Methyl 2-amino-5-phenylthiophene-3-carboxylate** are summarized below. This data is essential for its handling, characterization, and use in experimental settings.

| Property          | Value                                             | Reference                                                   |
|-------------------|---------------------------------------------------|-------------------------------------------------------------|
| IUPAC Name        | methyl 2-amino-5-phenylthiophene-3-carboxylate    | <a href="#">[1]</a>                                         |
| CAS Number        | 61325-02-8                                        | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| Molecular Formula | C <sub>12</sub> H <sub>11</sub> NO <sub>2</sub> S | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a> |
| Molecular Weight  | 233.29 g/mol                                      |                                                             |
| Density           | 1.265 g/cm <sup>3</sup>                           |                                                             |
| Boiling Point     | 405.7 °C at 760 mmHg                              |                                                             |
| Flash Point       | 199.1 °C                                          |                                                             |
| Refractive Index  | 1.625                                             |                                                             |

## Synthesis Protocol: The Gewald Reaction

The most common and efficient method for synthesizing 2-aminothiophenes, including the title compound, is the Gewald reaction.[\[5\]](#)[\[6\]](#) This one-pot, multi-component reaction involves the condensation of a carbonyl compound with an active methylene nitrile and elemental sulfur in the presence of a basic catalyst.[\[5\]](#)[\[7\]](#)

## Principle

The reaction proceeds via an initial Knoevenagel condensation between the carbonyl compound (an aldehyde or ketone) and the  $\alpha$ -cyanoester.[\[5\]](#) This is followed by the addition of elemental sulfur and subsequent cyclization to form the thiophene ring. For the synthesis of **Methyl 2-amino-5-phenylthiophene-3-carboxylate**, the required precursors are a phenyl-substituted carbonyl compound (e.g., phenylacetaldehyde), methyl cyanoacetate, and elemental sulfur. A tertiary amine, such as morpholine or triethylamine, is typically used as a catalyst.

## Experimental Protocol (General Procedure)

The following protocol is a generalized procedure based on the Gewald reaction for synthesizing 2-aminothiophene-3-carboxylate derivatives.[\[7\]](#)

**Materials:**

- Phenylacetaldehyde (or appropriate phenyl-substituted ketone)
- Methyl cyanoacetate
- Elemental sulfur (powdered)
- Morpholine (or other suitable base)
- Methanol or Ethanol (solvent)

**Procedure:**

- To a stirred mixture of the phenyl-substituted carbonyl compound (1.0 eq), methyl cyanoacetate (1.0 eq), and elemental sulfur (1.0 eq) in methanol (approx. 5-10 mL per gram of carbonyl compound), slowly add the morpholine catalyst (0.1-0.2 eq) over 30 minutes. An exothermic reaction may be observed.
- Maintain the reaction temperature at 40-50 °C with stirring.
- Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
- Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.
- Collect the crude product by vacuum filtration.
- Wash the precipitate with cold ethanol or methanol to remove unreacted starting materials and impurities.
- Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to yield the pure **Methyl 2-amino-5-phenylthiophene-3-carboxylate** product.

## Synthesis Workflow Diagram

The logical flow of the Gewald reaction for preparing the title compound is illustrated below.

Gewald reaction workflow for the synthesis of **Methyl 2-amino-5-phenylthiophene-3-carboxylate**.

## Spectroscopic and Analytical Data

While detailed experimental spectra for this specific compound are not widely published in readily accessible literature, predicted data provides valuable information for mass spectrometry analysis.

| Data Type                         | Adduct             | m/z       | Predicted CCS (Å <sup>2</sup> ) | Reference |
|-----------------------------------|--------------------|-----------|---------------------------------|-----------|
| Predicted Collision Cross Section | [M+H] <sup>+</sup> | 234.05834 | 150.7                           | [4]       |
| [M+Na] <sup>+</sup>               | 256.04028          | 159.5     | [4]                             |           |
| [M-H] <sup>-</sup>                | 232.04378          | 157.9     | [4]                             |           |
| [M+K] <sup>+</sup>                | 272.01422          | 155.9     | [4]                             |           |

## Research and Biological Context

**Methyl 2-amino-5-phenylthiophene-3-carboxylate** is a valuable intermediate for the synthesis of more complex heterocyclic systems, such as thieno[2,3-d]pyrimidines, which are themselves an important class of compounds in medicinal chemistry. Research has shown that derivatives of 2-aminothiophenes possess a broad spectrum of biological activities.

- **Antimicrobial Activity:** Various ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives have been synthesized and screened for antibacterial activity, with some showing significant inhibitory effects against organisms like *B. subtilis* and *E. coli*.
- **Antiproliferative Activity:** Thienopyrimidine derivatives, synthesized from 2-aminothiophene precursors, have been investigated for their antiproliferative effects against breast cancer cell lines.
- **Antileishmanial Activity:** Studies on 2-aminothiophene derivatives have identified them as promising candidates for the development of new treatments against leishmaniasis.

Research indicates that replacing a carbonitrile group at the 3-position with a carboxylate, as in the title compound, can be favorable for activity in certain molecular contexts.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2-AMINO-5-METHYL-THIOPHENE-3-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. alchempharmtech.com [alchempharmtech.com]
- 4. PubChemLite - Methyl 2-amino-5-phenylthiophene-3-carboxylate (C<sub>12</sub>H<sub>11</sub>NO<sub>2</sub>S) [pubchemlite.lcsb.uni.lu]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. Gewald Reaction [organic-chemistry.org]
- 7. asianpubs.org [asianpubs.org]
- To cite this document: BenchChem. [A Technical Guide to Methyl 2-amino-5-phenylthiophene-3-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b182919#methyl-2-amino-5-phenylthiophene-3-carboxylate-iupac-name]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)